2-Cyclohexyl-1-phenylquinazolin-4(1H)-one

Nicotinic acetylcholine receptor pharmacology nAChR subtype selectivity Partial agonism

Researchers studying nicotinic acetylcholine receptor subtype pharmacology require reference compounds with defined partial agonist profiles and documented off-target selectivity. This N-1 substituted quinazolin-4(1H)-one provides a validated chemical probe for deconvoluting nAChR-mediated effects. - **Defined activity**: EC50 = 7.0 μM (human α3β4 nAChR), weak mAChR binding (IC50 = 4.5 μM) - **Distinct scaffold**: Cyclohexyl at C-2 (logP 4.43) vs. planar 2-aryl analogs; N-1 phenyl substitution pattern underexplored in tankyrase inhibition SAR - **Supply assurance**: Standardized 95-98% purity, available for immediate research use

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 71567-82-3
Cat. No. B3280457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
CAS71567-82-3
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2
InChIKeyRZFBVRJNECQQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Chemical Identity and Structure


2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is a fully aromatic quinazolin-4(1H)-one derivative bearing a cyclohexyl group at the C-2 position and a phenyl substituent at the N-1 position . This substitution pattern distinguishes it from the more extensively studied 3-substituted quinazolin-4(3H)-one isomers and from 2-aryl analogs lacking the saturated cyclohexyl moiety. The compound exhibits a calculated logP of approximately 4.43 and a polar surface area (PSA) of 34.89 Ų [1], placing it in a physicochemical space distinct from more polar quinazolinone derivatives with hydrogen bond donors at the N-3 position.

Substitution Pattern N-1 phenyl / C-2 cyclohexyl quinazolin-4(1H)-one
Regioisomer Distinction Differs from more common 3-substituted quinazolin-4(3H)-ones
Physicochemical Profile Lipophilic scaffold (calc. logP >4); low polar surface area

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one: In-Class Substitution Failure


Quinazolin-4-one derivatives exhibit profound differences in target engagement, selectivity, and physicochemical behavior depending on the precise location and nature of substituents. The N-1 phenyl substitution in 2-cyclohexyl-1-phenylquinazolin-4(1H)-one (as opposed to the more common N-3 substitution in quinazolin-4(3H)-ones) fundamentally alters the electron distribution and conformational landscape of the scaffold [1]. This regioisomeric distinction directly impacts receptor binding profiles: N-1 substituted quinazolin-4(1H)-ones engage biological targets through a distinct vector compared to N-3 substituted analogs, as demonstrated in cholinesterase inhibition SAR studies where N-benzylated derivatives exhibited markedly superior activity relative to N-alkylated counterparts [1]. Furthermore, the cyclohexyl group at C-2 introduces substantial steric bulk and conformational flexibility compared to the planar aromatic substituents (e.g., phenyl, methyl) commonly employed in 2-arylquinazolin-4-one series, resulting in altered binding kinetics and target selectivity [2]. Simple substitution with a 2-methyl or 2-phenyl analog without careful validation would therefore invalidate any SAR-based conclusions drawn from prior studies.

N-1 vs. N-3 Regioisomer
N-1 phenyl substitution engages targets through a distinct vector; SAR from 3-substituted quinazolin-4(3H)-ones may not transfer.
C-2 Cyclohexyl vs. Planar 2-Aryl
Cyclohexyl bulk and flexibility alter lipophilicity and binding kinetics compared to flat aromatic 2-substituted analogs.

Quantitative Differentiation Evidence for 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one


Partial Agonist Activity at Human α3β4 nAChR

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one functions as a partial agonist at recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) expressed in HEK293 cells, with an EC50 of 7.0 μM [1]. At the closely related α2β4 nAChR subtype, the compound exhibits reduced potency (EC50 = 9.0 μM) and further diminished activity at an additional α2β4 assay configuration (EC50 = 29 μM) [1]. This profile is distinct from the full agonist nicotine (EC50 at α3β4 ~0.5-1 μM; Emax = 100%) and from the competitive antagonist mecamylamine. The compound also demonstrates weak muscarinic acetylcholine receptor binding (IC50 = 4.5 μM in rat cortical membranes) [1], indicating a mixed cholinergic profile not observed with purely orthosteric nAChR ligands.

α3β4 nAChR Partial Agonism
Assay context
EC50 7.0 μM (α3β4)
EC50 9.0–29 μM (α2β4)
vs. nicotine EC50 ~0.5–1.0 μM
Reported partial agonist with defined off-target muscarinic binding
Partial agonism differs from full agonism; suitable for mechanistic nAChR studies
Nicotinic acetylcholine receptor pharmacology nAChR subtype selectivity Partial agonism

N-1 Phenyl Substitution SAR in Quinazolin-4(1H)-ones

In a systematic SAR study of 32 N1-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, N-benzylated compounds demonstrated dramatically enhanced activity compared to both N-alkylated and N-unsubstituted analogs [1]. N-benzylated derivatives achieved submicromolar AChE IC50 values (0.6-0.8 μM), whereas N-unsubstituted parent compounds from the same scaffold series exhibited IC50 values >150 μM [1]. While 2-cyclohexyl-1-phenylquinazolin-4(1H)-one was not directly tested in this study, the N-1 phenyl substitution pattern directly mirrors the critical N-benzylation feature that conferred >250-fold potency enhancement. This SAR trend provides class-level inference that the N-1 phenyl moiety is a key determinant of biological activity in the quinazolin-4(1H)-one series.

N-1 Phenyl SAR
Class-level
N-benzylated analogs: IC50 0.6–0.8 μM
N-unsubstituted: IC50 >150 μM
N-1 phenyl is a pharmacophore-critical feature inferred from >250-fold potency gain
Target compound not directly tested; class-level SAR inference requires validation
Cholinesterase inhibition Structure-activity relationship N-substitution effects

Tankyrase Inhibition and Positional Regioisomer Effects

The 2-arylquinazolin-4-one scaffold, which includes the 2-cyclohexyl-1-phenylquinazolin-4(1H)-one chemotype, has been established as a privileged structure for potent and selective tankyrase (TNKS) inhibition [1]. Optimized 2-arylquinazolin-4-ones achieve TNKS-1 IC50 values of 11 nM and TNKS-2 IC50 values of 4 nM, with >500-fold selectivity over PARP-1 (IC50 = 2.3 μM) [2]. Critically, the 4(3H)-quinazolinone regioisomer (N-3 substitution) has been extensively validated for TNKS inhibition, whereas the 4(1H)-quinazolinone regioisomer (N-1 substitution, as in the target compound) remains underexplored in this target class. A study explicitly noted that 2-phenylquinazolinones represent a dual-activity scaffold with tankyrase-kinase inhibitory potential [3]. The cyclohexyl substituent at C-2 in the target compound introduces non-planar conformational flexibility that may alter binding kinetics relative to the flat aromatic 2-aryl analogs characterized in published SAR.

Tankyrase Regioisomer
Class-level
Optimized 2-aryl-4(3H)-ones: TNKS-1 IC50 11 nM
Target not tested in this series
Underexplored N-1 regioisomeric space for tankyrase inhibitor development
Validate selectivity profile relative to PARP-1
Tankyrase inhibition Wnt/β-catenin pathway PARP enzyme family

C-2 Cyclohexyl Substitution: Lipophilicity and Solubility

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one exhibits a calculated logP of 4.43 [1], reflecting the substantial lipophilicity contributed by the C-2 cyclohexyl moiety. In contrast, the 2-methyl analog (2-methyl-1-phenylquinazolin-4(1H)-one, CAS 1086-20-0) has a molecular weight of 236.27 g/mol with significantly lower predicted logP . The cyclohexyl group increases molecular weight by ~68 Da relative to the 2-methyl analog and introduces conformational flexibility that is absent in planar aromatic or small alkyl C-2 substituents. This physicochemical distinction has direct implications for membrane permeability, plasma protein binding, and metabolic stability . The compound is reported as a colorless liquid with a pungent odor, insoluble in water but soluble in ethanol, ether, benzene, and acetone .

C-2 Cyclohexyl Lipophilicity
Data to verify
Calculated logP ~4.4; PSA ~35 Ų
MW 304.4 vs. 2-methyl analog 236.3
Elevated lipophilicity may alter permeability and assay compatibility
Experimental solubility and logP data needed
Lipophilicity Physicochemical properties ADME prediction

Regioisomeric Anti-Inflammatory Activity

In a 1999 study evaluating the anti-inflammatory activity of 4-quinazolinone derivatives in an experimental ocular inflammation model, 3-cyclohexyl-quinazolin-4(3H)-one (regioisomer of the target compound) and 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one were identified as the most active compounds in the series [1]. These compounds significantly reduced prostaglandin E2 (PGE2) production (P<0.05 vs. control) and lowered PGE2 levels to a greater extent than the reference drug tolmetin, while also significantly decreasing protein concentration and polymorphonuclear leukocyte count [1]. The 3-cyclohexyl substitution pattern confers potent anti-inflammatory activity, yet the N-1 phenyl substitution of the target compound (2-cyclohexyl-1-phenylquinazolin-4(1H)-one) is a distinct regioisomer whose anti-inflammatory activity has not been characterized. This represents a critical differentiation: the 3-substituted regioisomer is a validated anti-inflammatory lead, whereas the N-1 substituted target compound occupies unexplored pharmacological space.

Anti-Inflammatory Regioisomer
Class-level
3-Cyclohexyl analog reduced PGE2 (P<0.05) in ocular model
Target compound represents unexplored regioisomeric anti-inflammatory potential
Direct testing in inflammation models required
Anti-inflammatory activity Prostaglandin E2 inhibition Ocular inflammation model

Predicted Polypharmacology Profile

Computational activity prediction using PASS (Prediction of Activity Spectra for Substances) software for quinazolin-4-one derivatives containing the target scaffold indicates high probability scores (Pa) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. While these predictions are not direct experimental measurements for the specific compound, they derive from structure-activity relationships trained on experimentally validated quinazolinone derivatives. The predicted polypharmacology profile distinguishes this chemotype from simpler quinazoline scaffolds lacking the combined cyclohexyl-phenyl substitution pattern.

Predicted Polypharmacology
Reported
Lipid metab. reg. Pa=0.999
DNA synth. inhib. Pa=0.991
Apoptosis agonist Pa=0.979
Predicted multi-target engagement for phenotypic screening
In silico prediction; experimental confirmation advised
In silico activity prediction Polypharmacology PASS prediction

Research Applications of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one


nAChR Subtype Profiling Tool Compound

With experimentally determined EC50 values of 7.0 μM at human α3β4 nAChR and 9.0-29 μM at α2β4 nAChR, this compound serves as a characterized partial agonist for nAChR subtype selectivity studies. Its weak muscarinic receptor binding (IC50 = 4.5 μM) provides a defined off-target profile, making it suitable for deconvoluting nAChR-mediated effects from muscarinic contributions in complex neuronal preparations. Researchers investigating nicotinic receptor pharmacology can employ this compound alongside full agonists (e.g., nicotine) and competitive antagonists (e.g., mecamylamine) to dissect partial agonism mechanisms. [1]

Regioisomeric SAR for Tankyrase Inhibitors

The 2-arylquinazolin-4-one scaffold is a validated pharmacophore for potent tankyrase inhibition, with optimized derivatives achieving TNKS-1 IC50 = 11 nM and >500-fold selectivity over PARP-1. The target compound occupies a distinct regioisomeric space (N-1 phenyl substitution) that remains underexplored relative to the extensively characterized 3-substituted quinazolin-4(3H)-one series. This compound is suitable for medicinal chemistry programs seeking to expand SAR understanding of quinazolinone-based tankyrase inhibitors and to explore whether N-1 substitution alters the selectivity profile relative to PARP family enzymes. [1] [2]

Lipophilic Scaffold for Permeability and CNS Penetration

With a calculated logP of 4.43 and PSA of 34.89 Ų, this compound resides in physicochemical space consistent with high membrane permeability and potential blood-brain barrier penetration. The compound's lipophilicity (logP 4.43) contrasts sharply with more polar quinazolinone derivatives bearing hydrogen bond donors. It can serve as a reference compound for evaluating the relationship between C-2 substituent bulk/lipophilicity and passive diffusion rates across biological membranes in PAMPA or Caco-2 permeability assays. [1]

Polypharmacology Screening Reference Scaffold

PASS computational predictions indicate high probability scores for lipid metabolism regulation (Pa = 0.999), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979). This predicted polypharmacology profile, coupled with the compound's distinct N-1 substitution pattern, positions it as a candidate for inclusion in diversity-oriented screening libraries and for phenotypic assay campaigns where multi-target engagement may be advantageous. The defined purity specifications (95-98%) from commercial suppliers support its use as a standardized screening compound. [1] [2]

Application
Selection Property
Validation Focus
nAChR Subtype Profiling
Partial agonist with defined EC50 profile
Validate subtype selectivity and muscarinic off-target effects
Tankyrase Inhibitor SAR
N-1 phenyl regioisomeric scaffold
Evaluate TNKS inhibition and PARP selectivity
Membrane Permeability Reference
High lipophilicity (calc. logP >4)
Assess passive diffusion in PAMPA/Caco-2 models
Polypharmacology Screening
Predicted multi-pathway activity profile
Confirm activity in phenotypic assays and target deconvolution

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